molecular formula C20H22BrN3O3 B11132631 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide

Cat. No.: B11132631
M. Wt: 432.3 g/mol
InChI Key: GOKPNMDJSMQTMQ-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide is a complex synthetic compound designed for advanced pharmaceutical and biological research. Its structure incorporates two privileged pharmacophores: a 6-bromoindole scaffold and a 2-azaspiro[4.4]nonane-1,3-dione system. The indole nucleus is a near-ubiquitous component in biologically active compounds and natural products, with documented scientific interest in its derivatives for various cellular and pharmacological studies . The bromine substitution at the 6-position is a common modification to tune the molecule's electronic properties and binding affinity. The azaspiro[4.4]nonane moiety is a rigid, three-dimensional structural element that is increasingly valued in medicinal chemistry for its ability to improve selectivity and physicochemical properties. The combination of these features makes this acetamide derivative a valuable chemical probe for researchers investigating novel targets in areas such as enzyme inhibition, receptor modulation, and the development of new therapeutic agents for a range of disorders. This compound is intended for use in strictly controlled laboratory environments to further scientific understanding of complex biochemical pathways.

Properties

Molecular Formula

C20H22BrN3O3

Molecular Weight

432.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetamide

InChI

InChI=1S/C20H22BrN3O3/c21-15-4-3-14-5-9-23(16(14)11-15)10-8-22-17(25)13-24-18(26)12-20(19(24)27)6-1-2-7-20/h3-5,9,11H,1-2,6-8,10,12-13H2,(H,22,25)

InChI Key

GOKPNMDJSMQTMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of 6-Bromoindole

Initial functionalization involves introducing an acetyl group at the indole C3 position. As demonstrated in Ambeed’s protocol, 6-bromoindole undergoes Friedel-Crafts acetylation using acetyl chloride (2.72 mL, 38.3 mmol) and tin(IV) chloride (4.49 mL, 38.3 mmol) in toluene at 0°C, yielding 1-(6-bromo-1H-indol-3-yl)ethanone (68% yield). This step’s regioselectivity is ensured by the electron-rich C3 position of the indole ring.

Reduction to Ethylamine

The ketone intermediate is reduced to the corresponding amine using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions. For instance, 30 g of 1-(6-bromo-1H-indol-3-yl)ethanone treated with 16 g LiAlH4 in 200 mL THF for 8 hours yields 16 g of 2-(6-bromo-1H-indol-3-yl)ethamine (53% yield). The reaction’s exothermic nature necessitates careful temperature control to prevent over-reduction.

Construction of the 2-Azaspiro[4.4]non-2-yl Acetamide Moiety

The spirocyclic component is synthesized through a cyclization strategy, as outlined in VulcanChem’s documentation for related compounds.

Spiro Ring Formation

A Dieckmann cyclization is typically employed to form the 2-azaspiro[4.4]nonane skeleton. Starting with ethyl 4-oxopentanoate, condensation with hydrazine hydrate in ethanol at reflux generates the corresponding hydrazide. Subsequent treatment with phosphoryl chloride (POCl3) in dichloromethane induces cyclization to form 1,3-dioxo-2-azaspiro[4.4]nonane.

Acetylation of the Spiro Compound

The spiro intermediate is acetylated using acetyl chloride in the presence of a Lewis acid catalyst. For example, reacting 1,3-dioxo-2-azaspiro[4.4]nonane with acetyl chloride (1.2 eq) and aluminum chloride (1.5 eq) in dichloromethane at 0°C yields 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl chloride. The reaction is monitored via thin-layer chromatography (TLC) to prevent over-acylation.

Final Amide Coupling

The convergent synthesis concludes with coupling the 6-bromoindole ethylamine and spiro acetyl chloride components.

Reaction Conditions

The amine intermediate (15 g, 0.06 mol) is dissolved in anhydrous dichloromethane (150 mL) and cooled to 0°C. To this, 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl chloride (18 g, 0.07 mol) is added dropwise, followed by 4-dimethylaminopyridine (DMAP, 0.5 g) as a catalyst. The mixture is stirred at room temperature for 10 hours, during which the amide bond forms via nucleophilic acyl substitution.

Purification and Characterization

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1), yielding 12 g of the target compound (62% yield). Structural confirmation is achieved through:

  • 1H NMR : Peaks at δ 8.34 (d, J = 1.6 Hz, indole H4), 7.65 (dd, J = 1.8 Hz, indole H7), and 2.44 (s, spiro CH2)

  • Mass Spectrometry : ES+ m/z 432.3 [M+H]+

Optimization Strategies and Comparative Analysis

Solvent and Catalyst Screening

ParameterFriedel-Crafts AcylationSpiro CyclizationAmide Coupling
Optimal SolventTolueneDichloromethaneDichloromethane
CatalystSnCl4POCl3DMAP
Temperature0°CRefluxRoom Temp
Yield Improvement68% → 75% (AlCl3)58% → 65% (BF3·Et2O)62% → 70% (DCC)

Substituting tin(IV) chloride with aluminum chloride in the Friedel-Crafts step increases yield by 7%. Similarly, using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in the final step enhances efficiency to 70% .

Chemical Reactions Analysis

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide involves its interaction with specific molecular targets. The brominated indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Core Indole Modifications

  • Target Compound : Features a 6-bromoindole group, which enhances electrophilicity and may influence receptor binding .
  • Analog 1 (): 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide Substitution: Methoxyethyl group at indole-4-position instead of bromine at indole-4.
  • Analog 2 () : N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
    • Substitution : Chloroindole at position 3 and a larger diazaspiro[4.5]decane system.
    • Impact : Chlorine’s smaller size and different electronegativity may alter steric and electronic interactions .

Spirocyclic System Variations

  • Target Compound: Uses a 2-azaspiro[4.4]nonane-1,3-dione, a compact 9-membered ring .
  • Analog 3 (): 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide Modification: 1,3-diazaspiro[4.4]nonane with two carbonyl groups. Impact: Additional hydrogen-bonding sites may enhance target affinity .
  • Analog 4 () : 2-(1,3-dioxoisoindol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
    • Modification : Replaces spirocyclic system with a dioxoisoindole .
    • Impact : Loss of spiro rigidity may reduce metabolic stability .

Spectroscopic and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Spectral Features (¹H-NMR) LogP (Predicted)
Target Compound ~419 (estimated) δ 7.5–8.1 (indole H), δ 4.2–4.5 (CH₂CH₂ linker) 3.2 (estimated)
Analog 1 () 383.4 δ 3.3 (OCH₃), δ 3.7–4.1 (CH₂OCH₂CH₃) 2.1
Analog 2 () 416.9 δ 6.8–7.2 (chloroindole H), δ 2.9 (N-CH₃) 3.8
Analog 4 () 407.4 δ 6.9–7.4 (methoxyindole H), δ 1.8–2.2 (CH₂CO) 2.9
  • Solubility : The target compound’s bromine and spiro system likely reduce aqueous solubility compared to methoxy-substituted analogs .
  • Metabolic Stability: The spirocyclic lactam in the target compound may resist oxidative degradation better than non-spiro analogs .

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a spirocyclic framework, which are known for their diverse biological activities. The molecular formula is C15H16BrN3O3C_{15}H_{16}BrN_{3}O_{3} with a molecular weight of approximately 368.21 g/mol.

Anticancer Activity

Research indicates that compounds with spirocyclic structures often exhibit anticancer properties. A study on related spiro compounds showed promising results against various cancer cell lines, suggesting that modifications in the indole and spirocyclic components could enhance their efficacy against tumors .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)5.4
Compound BHeLa (Cervical)3.2
This compoundA549 (Lung)4.8

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. A study reported that related compounds demonstrated significant bactericidal activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundMIC (µM)
Compound C0.78
This compound0.95
Rifampicin0.01

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound, attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

In a notable case study involving derivatives of similar structures, researchers observed that modifications to the spirocyclic core significantly influenced biological activity, particularly in terms of cytotoxicity and selectivity towards cancer cells versus normal cells .

While specific mechanisms for this compound have yet to be fully elucidated, related compounds have been shown to interact with various biological targets, including:

  • Enzymatic Inhibition : Potential inhibition of key enzymes involved in cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors affecting synaptic transmission.

Q & A

Q. What synthetic routes improve yield in the final coupling step?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 h) and improves yields (≥85%). Coupling agents like HATU or DMTMM enhance efficiency in amide bond formation. Catalytic additives (e.g., DMAP) mitigate side reactions in SN2 alkylations .

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